molecular formula C13H18ClN3O2 B15111590 2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B15111590
M. Wt: 283.75 g/mol
InChI Key: UILNKNTWUXQOEN-UHFFFAOYSA-N
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Description

2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a phenol group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-methylphenol with 2-methylpyrazole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

IUPAC Name

2-methoxy-4-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O2.ClH/c1-16-11(5-6-15-16)9-14-8-10-3-4-12(17)13(7-10)18-2;/h3-7,14,17H,8-9H2,1-2H3;1H

InChI Key

UILNKNTWUXQOEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

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